molecular formula C7H17N3 B1421793 2-(2-Hydrazinylethyl)-1-Methylpyrrolidine CAS No. 53242-81-2

2-(2-Hydrazinylethyl)-1-Methylpyrrolidine

Cat. No. B1421793
CAS RN: 53242-81-2
M. Wt: 143.23 g/mol
InChI Key: JPQJNPFGUBGAAU-UHFFFAOYSA-N
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Description

2-(2-Hydrazinylethyl)pyridine is a compound with the molecular weight of 137.18 .


Synthesis Analysis

There are several synthetic pathways for similar compounds. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized .


Molecular Structure Analysis

The InChI code for 2-(2-Hydrazinylethyl)pyridine is 1S/C7H11N3/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5,10H,4,6,8H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Hydrazinylethyl)-1-Methylpyrrolidine are not available, similar compounds such as 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide have been evaluated for anticonvulsant activity and neurotoxicity .


Physical And Chemical Properties Analysis

The physical form of 2-(2-Hydrazinylethyl)pyridine is a powder . It has a molecular weight of 137.18 .

Scientific Research Applications

Corrosion Inhibition in Oil and Gas Wells Research on cationic surfactants, including those structurally related to 2-(2-hydrazinylethyl)-1-methylpyrrolidine, demonstrates their effectiveness as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants exhibit significant inhibition efficiency, which increases with higher concentrations, longer exposure times, and elevated temperatures, highlighting their potential in corrosion prevention applications (Hegazy et al., 2016).

Hydrogen Bonding and Aggregation Studies Studies involving the hydrogen-bonding aggregation behaviors of N-methylpyrrolidine derivatives, akin to 2-(2-hydrazinylethyl)-1-methylpyrrolidine, with other molecules such as p-hydroxybenzoic acid provide insights into molecular interactions critical for the development of new materials and pharmaceuticals. These interactions are characterized using various analytical techniques, including X-ray diffraction and spectroscopy, offering a foundation for understanding the molecular basis of drug design and material science (Dega-Szafran et al., 2020).

Synthesis of Complex Molecules The synthesis of complex molecules such as (R)-2-methylpyrrolidine, which shares structural similarities with 2-(2-hydrazinylethyl)-1-methylpyrrolidine, showcases the versatility of these compounds in organic synthesis. Such methodologies involve multiple steps, including Wittig-Horner reaction and catalytic hydrogenation, demonstrating the potential for creating a wide array of derivatives for use in medicinal chemistry and drug development (Hao, 2007).

Catalysis and Organic Reactions The use of N-methylpyrrolidine derivatives in catalysis, such as promoting tandem reactions in water, highlights their role in enhancing chemical reactions. These compounds can facilitate various organic transformations, including Morita–Baylis–Hillman reactions, with significant implications for the development of more efficient and environmentally friendly synthetic processes (Guerra & Afonso, 2011).

Antibacterial Activity The exploration of pyrrolidine derivatives for antibacterial activity underlines the potential of these compounds in developing new antimicrobial agents. By undergoing various chemical reactions, these derivatives exhibit promising antibacterial properties against several bacteria types, indicating their utility in addressing antibiotic resistance challenges (Betti, Hussain, & Kadhem, 2020).

Mechanism of Action

The mechanism of action for similar compounds involves binding with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .

Safety and Hazards

The safety information for a similar compound, 4-(2-Hydrazinylethyl)morpholine, indicates that it may be harmful if swallowed or comes into contact with skin .

Future Directions

The 2-aminothiazole scaffold, which is similar to the structure , is a characteristic structure in drug development. It has several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among others . This suggests that similar compounds could have potential in future drug development.

properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c1-10-6-2-3-7(10)4-5-9-8/h7,9H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQJNPFGUBGAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672940
Record name 2-(2-Hydrazinylethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53242-81-2
Record name 2-(2-Hydrazinylethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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